Furazan-3-carboxamide, 4-amino-, (3-pyridylcarbonyl)hydrazone
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Overview
Description
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique structure combining a pyridine ring with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of pyridine-3-carbohydrazide with 4-amino-1,2,5-oxadiazole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE stands out due to its unique combination of a pyridine ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N7O2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N7O2/c10-7(6-8(11)16-18-15-6)13-14-9(17)5-2-1-3-12-4-5/h1-4H,(H2,10,13)(H2,11,16)(H,14,17) |
InChI Key |
AQUXZFFUQNMTAY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C(/C2=NON=C2N)\N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=C(C2=NON=C2N)N |
Origin of Product |
United States |
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